molecular formula C23H17N3O12S3 B12698055 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid CAS No. 25747-24-4

5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid

Cat. No.: B12698055
CAS No.: 25747-24-4
M. Wt: 623.6 g/mol
InChI Key: WUJAOMXXLDPOGB-UHFFFAOYSA-N
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Description

5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is a complex organic compound known for its vibrant color and extensive use in various scientific fields. This compound is characterized by its azo group, which is responsible for its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulpho-1-naphthylamine, followed by coupling with 4-sulphophenylsulphonyl salicylic acid under controlled pH conditions. The reaction is usually carried out in an aqueous medium with the temperature maintained at a specific range to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors with precise control over temperature, pH, and reaction time. The use of continuous flow reactors and automated systems ensures consistency and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: The azo group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a dye and pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of colored materials and as a tracer in various processes.

Mechanism of Action

The mechanism of action of 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid involves its interaction with specific molecular targets. The azo group can undergo reduction, leading to the formation of active intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making it useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)benzoic acid
  • 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)anisic acid

Uniqueness

Compared to similar compounds, 5-((2-((2-Amino-8-hydroxy-6-sulpho-1-naphthyl)azo)-4-sulphophenyl)sulphonyl)salicylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

25747-24-4

Molecular Formula

C23H17N3O12S3

Molecular Weight

623.6 g/mol

IUPAC Name

5-[2-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid

InChI

InChI=1S/C23H17N3O12S3/c24-16-4-1-11-7-14(41(36,37)38)10-19(28)21(11)22(16)26-25-17-9-13(40(33,34)35)3-6-20(17)39(31,32)12-2-5-18(27)15(8-12)23(29)30/h1-10,27-28H,24H2,(H,29,30)(H,33,34,35)(H,36,37,38)

InChI Key

WUJAOMXXLDPOGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O)N

Origin of Product

United States

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